Cas no 2137619-95-3 (2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)

2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-
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- インチ: 1S/C13H19NO/c1-9(2)8-12(15)13(14)11-6-4-10(3)5-7-11/h4-7,9,13H,8,14H2,1-3H3
- InChIKey: HIVCDEFIYIIWEN-UHFFFAOYSA-N
- SMILES: C(N)(C1=CC=C(C)C=C1)C(=O)CC(C)C
2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682020-0.1g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 0.1g |
$640.0 | 2023-03-11 | ||
Enamine | EN300-682020-0.05g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 0.05g |
$612.0 | 2023-03-11 | ||
Enamine | EN300-682020-2.5g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 2.5g |
$1428.0 | 2023-03-11 | ||
Enamine | EN300-682020-0.5g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 0.5g |
$699.0 | 2023-03-11 | ||
Enamine | EN300-682020-10.0g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 10.0g |
$3131.0 | 2023-03-11 | ||
Enamine | EN300-682020-0.25g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 0.25g |
$670.0 | 2023-03-11 | ||
Enamine | EN300-682020-1.0g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682020-5.0g |
1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |
2137619-95-3 | 5.0g |
$2110.0 | 2023-03-11 |
2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-に関する追加情報
Introduction to 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- (CAS No. 2137619-95-3)
2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- (CAS No. 2137619-95-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of substituted pentanones and is characterized by the presence of an amino group, a methyl group, and a phenyl ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- is C13H17NO, and its molecular weight is approximately 203.28 g/mol. The compound's structure includes a ketone group at the second carbon position, an amino group at the first carbon position, a methyl group at the fourth carbon position, and a substituted phenyl ring attached to the first carbon position. This arrangement of functional groups imparts specific chemical properties that are crucial for its applications in various scientific and industrial processes.
In recent years, research on 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- has focused on its potential as a building block for the synthesis of bioactive molecules. One notable application is in the development of new pharmaceuticals. The presence of the amino and ketone groups makes it an excellent starting material for the synthesis of compounds with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them promising candidates for drug development.
Beyond pharmaceutical applications, 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- has also been explored in the field of materials science. Its unique chemical structure allows it to be used as a precursor for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in industries such as electronics, automotive, and aerospace.
The synthesis of 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate ketones and amines, followed by functional group modifications to introduce the desired substituents. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and handling, it is important to note that while 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- is not classified as a hazardous material under current regulations, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
The physical properties of 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-, including its melting point, boiling point, and solubility in various solvents, have been well-characterized through experimental studies. These properties are essential for optimizing its use in different applications. For instance, its solubility in organic solvents makes it suitable for use in solution-based processes such as polymerization reactions.
In conclusion, 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- (CAS No. 2137619-95-3) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it an attractive candidate for the development of new pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods for this compound, further solidifying its importance in modern chemistry.
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